molecular formula C18H15IN2O2 B4967327 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol

Cat. No.: B4967327
M. Wt: 418.2 g/mol
InChI Key: IYHHODWMNSBWMC-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is a complex organic compound that features a perimidine ring fused with a phenol group. This compound is notable for its unique structural properties, which include an iodine atom and a methoxy group attached to the phenol ring. These features make it a subject of interest in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol typically involves multiple steps:

    Formation of the Perimidine Ring: This can be achieved by reacting 1,8-diaminonaphthalene with an appropriate aldehyde under acidic conditions to form the perimidine core.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol can undergo oxidation to form quinones.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Deiodinated phenol derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: May include enzymes and receptors involved in cellular processes.

    Pathways: Could involve modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenol
  • 3-(2,3-dihydro-1H-perimidin-2-yl)-phenol
  • 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine

Uniqueness

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol is unique due to the presence of both an iodine atom and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-23-15-9-11(8-12(19)17(15)22)18-20-13-6-2-4-10-5-3-7-14(21-18)16(10)13/h2-9,18,20-22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHODWMNSBWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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